Copolymerization Reactivity Ratios: 2-Ethylacrylic Acid vs. Methacrylic Acid
In radical copolymerization with methacrylic acid (MAA), 2-ethylacrylic acid (EAA) exhibits markedly lower reactivity, as quantified by terminal-model reactivity ratios. In bulk polymerization, r(MAA) = 1.14 and r(EAA) = 0.23; in 50% DMF solution, r(MAA) = 1.91 and r(EAA) = 0.09 [1]. This indicates that MAA is preferentially incorporated into the copolymer, and EAA acts as a less reactive comonomer, enabling the synthesis of statistical copolymers with controlled composition gradients that cannot be achieved with acrylic acid or methacrylic acid alone [2].
| Evidence Dimension | Terminal-model reactivity ratios (r) in copolymerization with methacrylic acid |
|---|---|
| Target Compound Data | r(EAA) = 0.23 (bulk); r(EAA) = 0.09 (50% DMF) |
| Comparator Or Baseline | r(MAA) = 1.14 (bulk); r(MAA) = 1.91 (50% DMF) |
| Quantified Difference | EAA is 5.0-fold less reactive in bulk and 21.2-fold less reactive in DMF compared to MAA |
| Conditions | Bulk and 50% N,N-dimethylformamide solution, 60°C, AIBN initiator |
Why This Matters
The significantly lower reactivity of 2-ethylacrylic acid relative to methacrylic acid allows for the preparation of copolymers with predictable composition drift and distinct physicochemical properties, which is critical for designing materials with tailored pH-responsiveness and mechanical characteristics.
- [1] You, H., & Tirrell, D. A. (1990). Radical copolymerization of 2-ethylacrylic acid and methacrylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 28(11), 3155-3163. View Source
- [2] You, H., & Tirrell, D. A. (1990). Radical copolymerization of 2-ethylacrylic acid and methacrylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 28(11), 3155-3163. View Source
